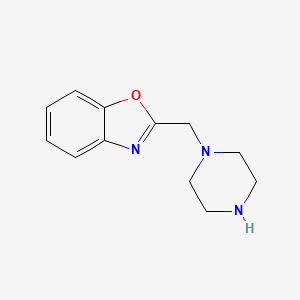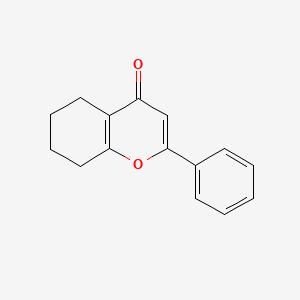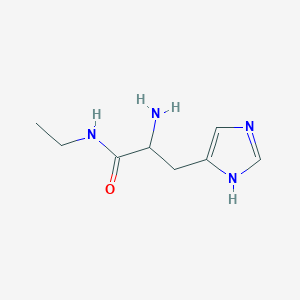
2-(Piperazinylmethyl)benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperazinylmethyl)benzoxazole: is a chemical compound with the empirical formula C₁₁H₁₃N₃O. Its systematic name is 2-piperazin-1-yl-1,3-benzoxazole, and its CAS number is 111628-39-8 . This compound features a benzoxazole ring fused with a piperazine moiety.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of 2-(Piperazinylmethyl)benzoxazole. One common method involves the reaction of 2-aminobenzoxazole with piperazine under appropriate conditions. The reaction typically occurs in a solvent such as ethanol or acetonitrile, and the product is isolated through crystallization or column chromatography.
Industrial Production: While industrial-scale production methods may vary, the synthesis of this compound often involves efficient and scalable processes. These methods prioritize yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Reactivity: 2-(Piperazinylmethyl)benzoxazole can undergo various chemical reactions, including:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction reactions can modify the piperazine or benzoxazole moieties.
Substitution: Substituents can be introduced at different positions on the benzoxazole ring or the piperazine nitrogen.
Other Transformations: Depending on the reaction conditions, other transformations may occur.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various alkylating agents or acylating agents.
Other Reactions: Acidic or basic conditions, as well as specific catalysts.
Major Products: The major products formed during these reactions depend on the specific reaction conditions and the substituents present. Detailed analysis of these products would require specific experimental data.
Scientific Research Applications
2-(Piperazinylmethyl)benzoxazole finds applications in various scientific fields:
Chemistry: As a building block for more complex molecules.
Biology: It may serve as a pharmacophore in drug design.
Medicine: Potential therapeutic applications, although specific examples would require further investigation.
Industry: Its use in materials science or other industrial processes.
Mechanism of Action
The exact mechanism by which 2-(Piperazinylmethyl)benzoxazole exerts its effects depends on its specific interactions with biological targets. Further research is needed to elucidate these mechanisms.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, researchers often compare it with related benzoxazole derivatives. Its uniqueness may lie in its specific substitution pattern or functional groups.
Properties
Molecular Formula |
C12H15N3O |
|---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
2-(piperazin-1-ylmethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C12H15N3O/c1-2-4-11-10(3-1)14-12(16-11)9-15-7-5-13-6-8-15/h1-4,13H,5-9H2 |
InChI Key |
VTGYXBVPFHWFMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2,5-diethoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B12127125.png)
![N-(4-butylphenyl)-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12127126.png)

![12-phenyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B12127135.png)

![(2E)-2-(4,4,6,9-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinecarbothioamide](/img/structure/B12127145.png)

amine](/img/structure/B12127154.png)

![N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide](/img/structure/B12127170.png)
![5-chloro-N-(4-methylphenyl)-2-[(pyridin-3-ylmethyl)amino]pyrimidine-4-carboxamide](/img/structure/B12127178.png)
![3-(2,3-Dimethyl-5-oxo-1-phenyl(3-pyrazolin-4-yl))-5-[(4-methylphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12127184.png)
![N-(4-butylphenyl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12127186.png)
